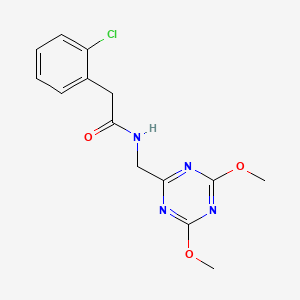
2-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a 4,6-dimethoxy-1,3,5-triazin-2-yl group, and an acetamide group. These groups are common in many chemical compounds and have various applications, particularly in the field of organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the 4,6-dimethoxy-1,3,5-triazin-2-yl group suggests that this compound might be involved in coupling reactions .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of related compounds, such as derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, provide foundational knowledge for creating potential pesticides. These N-derivatives have been characterized using X-ray powder diffraction, highlighting their potential as agricultural chemicals (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).
Ligand-Protein Interactions
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have explored their ligand-protein interactions, photovoltaic efficiency, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies include molecular docking to understand the binding interactions with specific proteins, such as Cyclooxygenase 1 (COX1), demonstrating the compound's potential in drug discovery and photovoltaic applications (Y. Mary et al., 2020).
Antioxidant and Antitumor Activities
Evaluation of nitrogen heterocycles for antioxidant and antitumor activities provides another application area. The synthesis of specific derivatives and their subsequent characterization through spectroscopy techniques have opened avenues for investigating their biological activities, presenting a potential for therapeutic applications (M. A. El-Moneim et al., 2011).
Efficient Condensing Agent
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) is highlighted for its role as an efficient condensing agent leading to the formation of amides and esters, suggesting the importance of triazine derivatives in synthetic organic chemistry. This compound shows effectiveness in facilitating condensation reactions under mild conditions, demonstrating the chemical versatility of triazine derivatives (M. Kunishima et al., 1999).
Therapeutic Effects in Viral Infections
A novel anilidoquinoline derivative related to the structure has shown significant antiviral and antiapoptotic effects in vitro. Its efficacy in treating Japanese encephalitis in mice, through significant decreases in viral load and increased survival rates, underscores the potential medical applications of similar compounds (Joydeep Ghosh et al., 2008).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)7-9-5-3-4-6-10(9)15/h3-6H,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWDOBBASFIBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

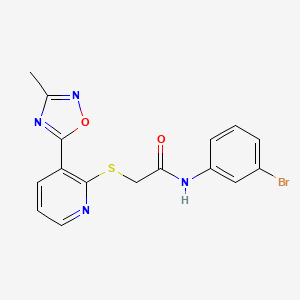
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2739357.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2739359.png)

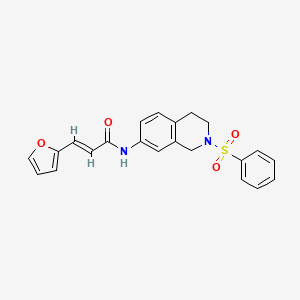

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2739364.png)
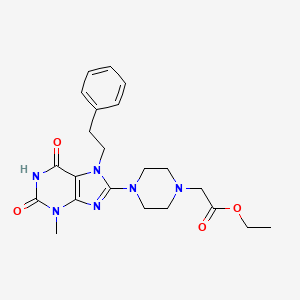


![Methyl 2-[1-(6-cyclopropylpyridazin-3-yl)piperidine-3-amido]-1,3-thiazole-4-carboxylate](/img/structure/B2739372.png)
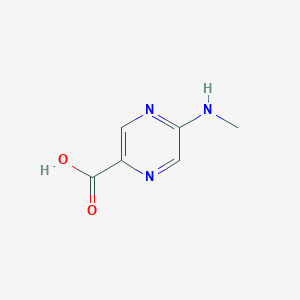
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2739375.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2739377.png)